6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Description

BenchChem offers high-quality 6-Amino-4-hydroxy-2-naphthalenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-hydroxy-2-naphthalenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVNWNSRNTWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026547 | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-51-7, 94552-33-7, 90459-13-5 | |

| Record name | Gamma acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PLB93P56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known in the chemical industry as Gamma acid (γ acid), is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] With the CAS Registry Number 90-51-7, this multifunctional naphthalenic derivative is structurally characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group, bestowing upon it a unique and versatile reactivity profile.[3] While its most prominent and historically significant application lies in the manufacturing of azo dyes for textiles, its complex structure suggests potential, though less explored, utility as a scaffold in other areas of synthetic chemistry.[2][4]

This guide provides a comprehensive technical overview of the chemical and physical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, analytical methodologies, and safety protocols, grounding the discussion in the principles of synthetic organic chemistry and process safety.

Molecular and Physicochemical Properties

The foundation of understanding Gamma acid's utility lies in its fundamental properties. These characteristics dictate its behavior in solution, its reactivity, and the methods required for its analysis and handling.

Core Chemical Identity

The compound is systematically named 6-amino-4-hydroxynaphthalene-2-sulfonic acid. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90-51-7 | [3][5] |

| Molecular Formula | C₁₀H₉NO₄S | [3] |

| Molecular Weight | 239.25 g/mol | [3] |

| Synonyms | Gamma acid (γ acid), 7-Amino-1-naphthol-3-sulfonic acid | [3][5] |

| Appearance | White to gray or brown crystalline powder | [3][4] |

| Melting Point | 190 °C (Decomposes) | N/A |

| Boiling Point | 458 °C (Predicted) | [4] |

| Water Solubility | Sparingly soluble (0.4% at 100°C); sodium salt is readily soluble | [2] |

| pKa | -0.20 (Predicted for sulfonic acid group) | [4] |

Chemical Structure

The arrangement of functional groups on the naphthalene core is crucial for its reactivity. The amino and hydroxyl groups are electron-donating, activating the ring towards electrophilic substitution, while the sulfonic acid group is a strongly electron-withdrawing and water-solubilizing moiety.

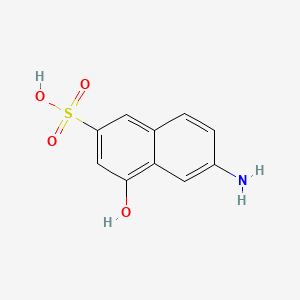

Caption: Chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.

Synthesis and Manufacturing

The primary industrial synthesis of Gamma acid involves the alkaline fusion of a disulfonated naphthalene derivative. This process is a classic example of nucleophilic aromatic substitution under harsh conditions, where a sulfonate group is displaced by a hydroxide ion.

Industrial Production Pathway

The common precursor is 2-Aminonaphthalene-6,8-disulfonic acid. The key transformation is the selective hydrolysis of the sulfonate group at the 8-position to a hydroxyl group.

Caption: Industrial synthesis pathway for Gamma acid.

Laboratory Synthesis Protocol

The following protocol outlines the key steps in the synthesis. The high temperatures and caustic nature of the reagents demand strict process control and appropriate safety measures.

Objective: To synthesize 6-Amino-4-hydroxy-2-naphthalenesulfonic acid via alkaline fusion.

Materials:

-

2-Aminonaphthalene-6,8-disulfonic acid

-

Sodium hydroxide (70% solution)

-

Hydrochloric acid (concentrated)

-

High-temperature reaction vessel with overhead stirring and distillation setup

Procedure:

-

Vessel Charging: Charge the reaction vessel with a 70% sodium hydroxide solution. Heat the mixture to approximately 190°C.

-

Causality: High temperature and high caustic concentration are required to overcome the activation energy for the nucleophilic displacement of the aromatic sulfonate group, which is typically very stable.

-

-

Precursor Addition: Slowly add the 2-Aminonaphthalene-6,8-disulfonic acid liquor to the hot caustic solution over several hours (e.g., 16 hours).[2] During the addition, allow water to evaporate to maintain the high temperature.

-

Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes. Maintaining the temperature by water removal ensures the reaction proceeds at an optimal rate.

-

-

Reaction Digestion: Once the addition is complete, maintain the reaction mixture at temperature for an additional period (e.g., 6 hours) to ensure the reaction goes to completion.[2]

-

Reaction Quench and Workup: Carefully dilute the hot reaction mass with water. Acidify the mixture with concentrated hydrochloric acid. This step will also generate sulfur dioxide gas, which must be handled in a well-ventilated fume hood. Heat the acidified slurry to ~75°C to expel any remaining SO₂.[2]

-

Causality: Dilution makes the viscous mass manageable. Acidification protonates the phenoxide and sulfonic acid salt, causing the free acid product to precipitate out of the solution.

-

-

Isolation and Purification: Cool the slurry to ~55°C and filter the solid product. Wash the filter cake with warm water to remove inorganic salts and other impurities. Dry the product under vacuum.[2]

-

Causality: Washing with warm water provides a balance between removing soluble impurities and minimizing product loss, as the product itself has low water solubility.

-

Chemical Reactivity and Core Applications

The reactivity of Gamma acid is dominated by the interplay of its functional groups, making it a cornerstone of the azo dye industry.

Azo Coupling: The Cornerstone Application

The most significant reaction of Gamma acid is its use as a coupling component in the synthesis of azo dyes. In this reaction, an aromatic diazonium salt (the electrophile) attacks the electron-rich naphthalene ring of Gamma acid (the nucleophile) in an electrophilic aromatic substitution reaction.[1][2]

Mechanism Insight: pH-Dependent Regioselectivity A key feature of Gamma acid's reactivity, and a testament to the experience required in dye synthesis, is its pH-dependent site of coupling. This is a direct consequence of the protonation state of the amino and hydroxyl groups.

-

Acidic Conditions (pH < 7): The amino group (-NH₂) is protonated to -NH₃⁺, making it deactivating. The hydroxyl group (-OH) remains the primary activating, ortho-, para-directing group. The diazonium salt therefore couples at the position ortho to the hydroxyl group (the 1-position).[2] This configuration often leads to dyes with high lightfastness.[2]

-

Alkaline Conditions (pH > 7): The hydroxyl group is deprotonated to a strongly activating phenoxide (-O⁻). The amino group (-NH₂) remains a potent activator. Coupling can be directed to the position ortho to the amino group (the 7-position).[2]

Caption: pH-dependent regioselectivity of azo coupling with Gamma acid.

Representative Protocol: Synthesis of an Azo Dye

Objective: To synthesize a mono-azo dye from aniline and Gamma acid.

Part A: Diazotization of Aniline

-

Dissolve aniline in 3M hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C.

-

Causality: Diazotization is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, decomposing to release N₂ gas. The strong acid is required to generate the necessary nitrous acid (HONO) in situ.

-

-

Test for completion by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates excess nitrous acid and a complete reaction.

Part B: Coupling Reaction

-

In a separate beaker, dissolve Gamma acid in a dilute sodium carbonate solution to form the soluble sodium salt. Cool this solution to 5-10°C.

-

Slowly add the cold diazonium salt solution from Part A to the Gamma acid solution with vigorous stirring.

-

Adjust the pH to the desired range (e.g., pH 4-5 for coupling at the 1-position) using sodium carbonate or dilute HCl.

-

A brightly colored precipitate (the azo dye) will form. Stir the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolate the dye by vacuum filtration, wash with cold water, and dry.

Relevance in Drug Development

While extensively used in the dye industry, the direct application of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as a scaffold in marketed pharmaceutical agents is not widely documented in readily accessible literature. However, its structural motifs are relevant to medicinal chemistry. Amino acid and peptide-based structures are frequently used as prodrug moieties to enhance transport and bioavailability.[6] The sulfonated aminonaphthol core of Gamma acid presents a rigid, functionalized scaffold that could, in principle, be explored in de novo drug design programs.[7] Its high polarity, conferred by the sulfonic acid group, could be leveraged to enhance the solubility of parent drug candidates.

Analytical Methodologies

Ensuring the purity and identity of Gamma acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

HPLC Protocol for Purity Assessment

This protocol is a self-validating system for the routine quality control of Gamma acid.

Objective: To determine the purity of a Gamma acid sample by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gamma acid reference standard and sample

-

Volumetric flasks, pipettes, and 0.45 µm membrane filters

Procedure:

-

Standard Preparation: Accurately weigh ~25 mg of the Gamma acid reference standard into a 50 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and B, and dilute to volume. This is the stock standard. Further dilute to create working standards (e.g., 50 µg/mL).

-

Sample Preparation: Prepare the sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 275 nm[8]

-

Column Temperature: 30°C

-

Elution: Isocratic, e.g., 70% Mobile Phase A, 30% Mobile Phase B (the exact ratio may require optimization).

-

-

Analysis and System Suitability:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Make five replicate injections of a working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.

-

Inject the sample solution.

-

-

Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

Caption: General workflow for HPLC analysis of Gamma acid.

Safety, Handling, and Storage

Gamma acid is a hazardous chemical that requires careful handling to prevent exposure.

-

Hazard Classification: Classified as causing severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle only in a well-ventilated area or fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a mature and industrially vital chemical intermediate. Its value is derived from the versatile reactivity imparted by its amino, hydroxyl, and sulfonic acid functional groups. A thorough understanding of its properties, particularly the nuanced, pH-dependent regioselectivity of its azo coupling reactions, is essential for its effective application in the synthesis of dyes and other complex organic molecules. While its role in drug development is not yet established, its defined structure presents a potential scaffold for future exploration. Adherence to rigorous analytical methods and strict safety protocols is paramount when working with this potent and useful compound.

References

- The Synthesis of Azo Dyes. (n.d.).

- Beal, D.M., & Jones, L.H. (2012). Molecular scaffolds using multiple orthogonal conjugations: Applications in chemical biology and drug discovery.

- How Do You Make an Azo Dye?. (2017). First Source Worldwide.

- The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry.

- 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDR

- Chemists develop new method for making gamma chiral centers on simple carboxylic acids. (2024). ScienceDaily.

- Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Rel

- Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. (n.d.). Studylib.

- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydr

- Functionalized Poly(γ-Glutamic Acid) Fibrous Scaffolds for Tissue Engineering. (2025).

- 6-anilino-4-hydroxy-2-naphthalenesulfonic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. (2013).

-

6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | C10H11NO5S | CID 16211852. (n.d.). PubChem. Retrieved from [Link]

- Buy 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid 97.0+%, TCI America 25 g. (n.d.). Fisher Scientific.

-

1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

- G. A. G. G., & T. F. A. L. P. (2015). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 15(14), 1147-1162.

- Generative Deep Learning for de Novo Drug Design: A Chemical Space Odyssey. (2023).

- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies.

- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018).

- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.

- Table of Characteristic IR Absorptions. (n.d.).

- quantitative hplc method: Topics by Science.gov. (n.d.). Science.gov.

- Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (n.d.). Asian Journal of Pharmaceutical Analysis.

Sources

- 1. fsw.cc [fsw.cc]

- 2. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]

- 3. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | CymitQuimica [cymitquimica.com]

- 4. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | 90-51-7 | TCI AMERICA [tcichemicals.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajpaonline.com [ajpaonline.com]

Introduction: The Quintessential Inhibitory Neurotransmitter

An In-depth Technical Guide to the Structure and Synthesis of Gamma-Aminobutyric Acid (GABA)

Gamma-aminobutyric acid (GABA) is a four-carbon, non-proteinogenic amino acid that serves as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] First synthesized in 1883 and identified in the brain in 1950, GABA plays a pivotal role in regulating neuronal excitability, maintaining synaptic transmission, and ensuring overall CNS homeostasis.[2][3][4] Its function is to counteract excitatory signals, thereby preventing excessive neuronal firing and contributing to processes ranging from motor control to anxiety reduction. Beyond the CNS, GABA is also found in peripheral tissues, including the insulin-producing beta cells of the pancreas where it helps regulate glucagon secretion, and is widely distributed in plants and microorganisms.[3][5][6]

This guide provides a comprehensive technical overview of the molecular structure of GABA and delves into its primary and alternative biosynthetic pathways. Furthermore, it examines the key methodologies employed for its synthesis in research and industrial settings, offering insights for researchers, scientists, and professionals in drug development.

Part 1: The Molecular Architecture of GABA

GABA, systematically named 4-aminobutanoic acid, is a simple yet elegant molecule with the chemical formula C₄H₉NO₂.[5][7] Its structure is characterized by a four-carbon backbone. Unlike proteinogenic alpha-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), GABA's amino group is bonded to the fourth carbon (the γ-carbon) from the carboxyl group.[5][7]

Key Structural Features:

-

Carboxyl Group (-COOH): Confers acidic properties.

-

Amino Group (-NH₂): Located at the γ-position, conferring basic properties.

-

Flexible Carbon Chain: The three-carbon aliphatic chain (-(CH₂)₃-) connecting the functional groups allows for considerable conformational flexibility.

In physiological solutions, GABA predominantly exists as a zwitterion, with a deprotonated carboxylate group (COO⁻) and a protonated amino group (NH₃⁺).[5] This charge distribution is crucial for its interaction with GABA receptors.

Part 2: The Primary Biosynthetic Pathway: The GABA Shunt

In vivo, GABA is primarily synthesized and metabolized through a closed-loop metabolic pathway known as the GABA shunt .[8] This pathway serves the dual purpose of producing and conserving the supply of GABA while bypassing two enzymatic steps of the conventional tricarboxylic acid (TCA) cycle, namely the conversion of α-ketoglutarate to succinyl-CoA and then to succinate.[8][9]

The shunt involves three key enzymes:

-

Glutamate Decarboxylase (GAD)

-

GABA Transaminase (GABA-T)

-

Succinic Semialdehyde Dehydrogenase (SSADH)

The Enzymatic Steps:

-

Glutamate Synthesis: The pathway begins in the Krebs (TCA) cycle. The intermediate α-ketoglutarate is converted to the excitatory neurotransmitter L-glutamate . This can be achieved through the action of GABA-T, which transfers an amino group from GABA to α-ketoglutarate.[8]

-

Irreversible Decarboxylation of Glutamate: This is the rate-limiting and definitive step in GABA synthesis.[2] The enzyme Glutamate Decarboxylase (GAD) catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide (CO₂).[4][10]

-

Causality & Expertise: This reaction is critically dependent on pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6, which acts as a cofactor.[1][3][10] The PLP forms a Schiff base with the glutamate substrate, facilitating the removal of the carboxyl group. A deficiency in vitamin B6 can impair GAD activity, leading to reduced GABA levels and potentially neurological disorders like seizures.

-

-

GABA Catabolism: GABA is catabolized by GABA Transaminase (GABA-T) , a mitochondrial enzyme.[2] It transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and regenerating glutamate.[3] This transamination ensures that a molecule of GABA is only metabolized when a precursor molecule for its synthesis is simultaneously formed, thus conserving the glutamate pool.[8]

-

Re-entry into the TCA Cycle: The resulting succinic semialdehyde is rapidly oxidized to succinate by Succinic Semialdehyde Dehydrogenase (SSADH) .[3][8] Succinate then re-enters the TCA cycle, completing the shunt.[8]

Expert Insight: The Dichotomy of GAD Isoforms

In mammals, GAD exists as two primary isoforms, GAD67 and GAD65, encoded by separate genes (GAD1 and GAD2, respectively).[11] They share significant sequence similarity but have distinct regulatory properties and subcellular localizations, allowing for precise control over GABA synthesis.[4]

-

GAD67: This 67-kDa isoform is constitutively active and distributed throughout the neuronal cytoplasm.[11][12] It is responsible for synthesizing the majority (~90%) of basal GABA levels required for metabolic functions, neurogenesis, and protection from neural injury.[4][12]

-

GAD65: The 65-kDa isoform is predominantly localized to presynaptic nerve terminals and is often associated with synaptic vesicles.[11][12] Unlike GAD67, GAD65 can exist in an inactive apo-form (without its PLP cofactor) and can be rapidly activated in response to neuronal activity.[13] This makes it crucial for synthesizing the pool of GABA used specifically for neurotransmission, allowing for dynamic, activity-dependent modulation of inhibitory signaling.[4][13]

Caption: The GABA Shunt Pathway.

Part 3: Alternative Synthesis Pathways

While the GABA shunt is the canonical pathway, GABA can also be synthesized from other precursors, particularly in plants and microorganisms.[9][14]

-

Polyamine Degradation: Polyamines such as putrescine and spermidine can be converted to GABA.[9][15] This pathway involves enzymes like diamine oxidase and aldehyde dehydrogenase and becomes particularly significant in plants responding to abiotic stress.[9][14]

-

Proline Degradation: In plants under oxidative stress, a non-enzymatic conversion from proline has also been proposed as a potential, though less common, source of GABA.[15][16]

Caption: Primary and Alternative GABA Synthesis Inputs.

Part 4: Methodologies for GABA Synthesis

The production of GABA for pharmaceutical, food, and research applications relies on two primary methodologies: microbial fermentation and chemical synthesis.

Microbial Fermentation

Microbial fermentation is the predominant industrial method for GABA production due to its high efficiency, mild reaction conditions, environmental safety, and lower cost compared to chemical synthesis.[14][17][18] Lactic acid bacteria (LAB) are among the most widely used microorganisms for this purpose.[17]

Experimental Protocol: GABA Production via LAB Fermentation

This protocol provides a generalized workflow. Optimization is critical and strain-dependent.

-

Strain Selection and Inoculum Preparation: Select a high-yield GABA-producing strain (e.g., Lactiplantibacillus plantarum, Lactobacillus brevis).[19] Cultivate an inoculum in a suitable broth (e.g., MRS broth) to achieve a high cell density.

-

Fermentation Medium: Prepare a sterile fermentation medium. The composition is a critical variable.

-

Substrate: Monosodium glutamate (MSG) is the most common precursor, as it readily provides L-glutamic acid.[20]

-

Carbon/Nitrogen Sources: Yeast extract, dextrose, or other nutrients to support bacterial growth.[19]

-

Cofactor (Optional but Recommended): Addition of pyridoxal-5'-phosphate (PLP) can significantly enhance GAD activity and GABA yield.[20] Studies show that adding PLP later in the fermentation (e.g., at 48 hours) can be more effective as it may degrade in the broth over time.[17]

-

-

Fermentation Process:

-

Inoculate the sterile medium with the prepared culture.

-

Maintain optimal fermentation parameters. These are strain-specific but generally fall within the ranges below.

-

pH Control: GAD activity is highly pH-dependent. The optimal pH is often acidic (e.g., 4.5-5.0) for many LAB strains.[17]

-

Temperature Control: Typically maintained between 30°C and 37°C.[17]

-

Duration: Fermentation can last from 24 to 72 hours or longer, depending on the strain and conditions.

-

-

Harvesting and Purification:

-

Separate the bacterial cells from the supernatant (which contains the GABA) via centrifugation.

-

Purify GABA from the supernatant using techniques such as ion-exchange chromatography.

-

Data Presentation: Optimal Fermentation Conditions for GABA Production

| Microorganism | Temperature (°C) | pH | Key Additives | Reference |

| Lactobacillus brevis | 30 - 37 | 3.5 - 5.0 | MSG, PLP | [17] |

| Lactococcus lactis | 33 - 34 | ~4.5 | MSG | [17] |

| Lactobacillus paracasei | 37 | 5.0 | MSG, PLP | [17] |

| S. salivarius subsp. thermophilus | 34 | 4.5 | MSG, PLP | [17] |

Chemical Synthesis

While less common for industrial production, chemical synthesis routes are valuable for creating GABA derivatives and analogs for research.[21] These methods often involve harsher conditions and potentially toxic reagents.[14]

Protocol Overview: Synthesis from 2-Pyrrolidone

One straightforward chemical method involves the ring-opening hydrolysis of the lactam 2-pyrrolidone.[22]

-

Reaction Setup: In a reaction vessel, combine 2-pyrrolidone, water, and a catalyst. A strong acid like concentrated sulfuric acid is commonly used.[22] The molar ratio of reagents is a key parameter to control.

-

Hydrolysis (Ring Opening): Heat the mixture under reflux (typically 100-120°C) for several hours (3-6 hours).[22]

-

Causality: The high temperature and strong acid are necessary to overcome the stability of the cyclic amide (lactam) bond, forcing its hydrolysis to form the linear 4-aminobutanoic acid.

-

-

Neutralization: After cooling, carefully neutralize the reaction mixture with a base, such as calcium hydroxide or sodium hydroxide, to precipitate the acid catalyst and adjust the pH.[22]

-

Isolation and Purification: Filter the mixture to remove any insoluble salts. Concentrate the resulting filtrate under reduced pressure to induce crystallization. The crude GABA can then be recrystallized from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Conclusion

Gamma-aminobutyric acid, a structurally simple molecule, is central to the regulation of the central nervous system. Its primary synthesis via the GABA shunt, a pathway intricately linked to the TCA cycle, is a testament to metabolic efficiency. The differential regulation of the GAD65 and GAD67 isoforms provides a sophisticated mechanism for controlling both basal and activity-dependent GABA pools. While alternative pathways contribute to GABA synthesis in other organisms, the core enzymatic decarboxylation of glutamate remains the most significant route. For large-scale production, microbial fermentation has emerged as the superior method, offering a safe, cost-effective, and environmentally friendly alternative to chemical synthesis. A thorough understanding of these structural and synthetic principles is indispensable for ongoing research in neuroscience, the development of novel therapeutics targeting the GABAergic system, and the biotechnological production of this vital molecule.

References

- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarpedia.org [scholarpedia.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Structural characterization of the mechanism through which human glutamic acid decarboxylase auto-activates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]

- 16. GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Production of Gamma-Aminobutyric Acid from Lactic Acid Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CN102126971A - Preparation method of gamma-aminobutyric acid - Google Patents [patents.google.com]

physical and chemical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

An In-Depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Naphthalene Intermediate

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, widely known in the industry as gamma acid (γ-Acid), is a pivotal chemical intermediate with the CAS Number 90-5-7.[1][2][3][4][5][6][7][8][9][] Its molecular structure is characterized by a naphthalene core functionalized with an amino group, a hydroxyl group, and a sulfonic acid group. This trifunctional nature is the cornerstone of its chemical versatility, making it an indispensable building block, particularly in the synthesis of a wide array of azo dyes.[1][2] The interplay between the electron-donating amino and hydroxyl substituents and the electron-withdrawing sulfonic acid group dictates the regioselectivity of its reactions, a feature that is expertly manipulated in industrial synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established experimental protocols, offering field-proven insights for laboratory and development applications.

Section 1: Compound Identification and Molecular Structure

Accurate identification is critical for regulatory compliance and scientific reproducibility. The essential identifiers for γ-Acid are summarized below.

| Identifier | Value |

| CAS Number | 90-51-7[1][2][3][4][5][11][6][7][8][9][] |

| IUPAC Name | 6-amino-4-hydroxynaphthalene-2-sulfonic acid[] |

| Synonyms | γ-Acid, Gamma acid, 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid[4][5][11][] |

| Molecular Formula | C₁₀H₉NO₄S[1][3][4][11][] |

| Molecular Weight | 239.25 g/mol [3][4][9][] |

The spatial arrangement of the functional groups on the naphthalene ring is fundamental to the molecule's reactivity.

Caption: Chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.

Section 2: Physical and Spectroscopic Properties

The physical properties of γ-Acid are a direct consequence of its complex, multifunctional structure. The presence of both a strongly acidic sulfonic acid group and a basic amino group allows for the formation of an internal salt, or zwitterion, influencing properties like solubility and melting point.

| Property | Value | Source(s) |

| Appearance | White to gray or brown crystalline powder. | [1][4][6] |

| Melting Point | 190 °C | [12] |

| Boiling Point | 458 °C (at 101,325 Pa) | [1][6][7] |

| Density | ~1.6 g/cm³ | [3][][13] |

| Water Solubility | Sparingly soluble; 4.5 g/L in hot water. | [1][6][13] |

| pKa (Predicted) | -0.20 ± 0.40 (for the sulfonic acid group) | [1][6][7] |

| Vapor Pressure | 0 Pa at 25 °C | [1][6][7] |

Discussion of Properties:

-

Solubility: The free acid's limited water solubility is attributed to its zwitterionic character and strong intermolecular forces in the crystal lattice. However, its sodium salt is readily soluble in water, forming solutions that notably exhibit a blue fluorescence, a phenomenon arising from the extended conjugated π-system of the naphthalene core.[1][2]

-

Acidity (pKa): The predicted pKa of the sulfonic acid group is very low, indicating that it is a strong acid and exists almost entirely as the sulfonate anion (-SO₃⁻) in aqueous solutions.[1][6][7] The pKa of the aromatic amino group is typically in the range of 3-4, while the naphtholic hydroxyl group has a pKa of approximately 9-10. This wide separation of acidic and basic strengths is the key to its pH-dependent reactivity.

Section 3: Chemical Properties and Reactivity

The reactivity of γ-Acid is dominated by electrophilic aromatic substitution, specifically its coupling with diazonium salts to form azo dyes. The crucial insight for any researcher is that the site of this reaction on the naphthalene ring is exquisitely controlled by the pH of the reaction medium.

Azo Coupling: A Dichotomy of pH

The amino (-NH₂) and hydroxyl (-OH) groups are both strongly activating, ortho-, para-directing groups. The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The outcome of the azo coupling reaction hinges on which activating group's influence predominates, which can be modulated by pH.

-

Acidic Conditions (pH 4-5): Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). While this group is deactivating, the hydroxyl group remains a powerful ortho-, para-director. Consequently, the electrophilic diazonium cation attacks the position ortho to the hydroxyl group, at the C-1 position. This is the kinetically favored pathway.[1][2] The resulting o-amino azo configuration is particularly important for producing dyes with high lightfastness.[2]

-

Alkaline Conditions (pH 9-10): In an alkaline medium, the hydroxyl group is deprotonated to form a strongly activating phenoxide ion (-O⁻). The amino group remains as a free base (-NH₂), also an activating group. The phenoxide is a more powerful activating group than the free amine. Therefore, coupling occurs preferentially at the position ortho to the phenoxide, at the C-7 position.[1][2]

This pH-dependent regioselectivity is visualized in the reaction diagram below.

Caption: pH-dependent regioselectivity of azo coupling with γ-Acid.

Section 4: Synthesis and Manufacturing Insights

Industrially, γ-Acid is produced via a high-temperature reaction involving the fusion of an aminonaphthalenedisulfonic acid salt with sodium hydroxide.

Typical Synthesis Workflow: The process involves adding 2-Aminonaphthalene-6,8-disulfonic acid liquor to a concentrated sodium hydroxide solution at elevated temperatures (around 190°C).[2] During the reaction, water is evaporated to maintain the high temperature required for the nucleophilic substitution of one of the sulfonate groups by a hydroxyl group. The reaction is monitored until completion, after which the mixture is diluted, acidified to precipitate the product, and filtered.[1][2] An improved process claims yields of up to 90%.[1][2]

Caption: Simplified industrial synthesis workflow for γ-Acid.

Section 5: Safety and Handling

As a corrosive substance, proper handling of γ-Acid is paramount to ensure laboratory safety.

-

Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and eye damage (GHS Hazard H314).[1][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, dark, and cool place away from incompatible materials.[1][6][7][16]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical advice.[1][14] If swallowed, rinse mouth with water but do not induce vomiting.[14]

Section 6: Experimental Protocol: Demonstrating pH-Dependent Azo Coupling

This protocol provides a self-validating system to demonstrate the differential reactivity of γ-Acid. The distinct colors of the resulting product isomers serve as a clear visual confirmation of the underlying chemical principles.

Objective: To synthesize two different azo dye isomers from γ-Acid by controlling the reaction pH.

Materials:

-

6-Amino-4-hydroxy-2-naphthalenesulfonic acid (γ-Acid)

-

p-Toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Beakers, magnetic stirrer, pH meter or pH paper

Methodology:

Part A: Preparation of p-Toluidine Diazonium Salt

-

Rationale: Diazotization must be performed at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.

-

In a 250 mL beaker, dissolve 2.14 g of p-toluidine in a mixture of 5 mL concentrated HCl and 20 mL of water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 1.4 g of sodium nitrite in 10 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution, keeping the temperature below 5°C.

-

Stir for 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.

Part B: Coupling under Acidic Conditions (C-1 Position)

-

Rationale: A buffered acidic pH ensures the amino group of γ-Acid is protonated, directing the coupling to the C-1 position.

-

Dissolve 4.8 g of γ-Acid in 50 mL of water containing 1 g of sodium carbonate to aid dissolution.

-

Cool this solution to 5-10°C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the γ-Acid solution with vigorous stirring.

-

Maintain the pH of the mixture at 4-5 by adding small portions of sodium carbonate as needed.

-

Continue stirring in the ice bath for 30 minutes. A colored precipitate (the C-1 coupled product) will form.

-

Isolate the product by filtration, wash with a small amount of cold water, and air dry. Observe the color.

Part C: Coupling under Alkaline Conditions (C-7 Position)

-

Rationale: A high pH deprotonates the hydroxyl group, forming a powerful phenoxide director, forcing the coupling to the C-7 position.

-

Dissolve 4.8 g of γ-Acid in 50 mL of 10% sodium hydroxide solution.

-

Cool this strongly alkaline solution to 5-10°C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the alkaline γ-Acid solution with vigorous stirring.

-

Ensure the pH remains above 9 throughout the addition.

-

Stir for 30 minutes. A precipitate with a distinctly different color from the acidic coupling product will form.

-

Isolate the product by filtration, wash with a brine solution, and air dry. Compare its color to the product from Part B.

Conclusion

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is more than a mere chemical intermediate; it is a testament to the principles of physical organic chemistry applied on an industrial scale. Its value lies in the predictable and controllable reactivity endowed by its three distinct functional groups. For researchers in materials science and drug development, understanding the nuanced properties of this and similar polyfunctional aromatic compounds is crucial for the rational design of novel molecules, from advanced functional dyes to complex pharmaceutical scaffolds.

References

-

Chemsrc. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]

-

BioCrick. (2024, July 4). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid-MSDS. Retrieved January 5, 2026, from [Link]

-

GSRS. (n.d.). 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDRATE. Retrieved January 5, 2026, from [Link]

-

Wikimedia Commons. (2022, March 15). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 5, 2026, from [Link]

-

Reddit. (2015, March 11). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid?. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

Sources

- 1. 90-51-7 | CAS DataBase [m.chemicalbook.com]

- 2. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]

- 3. CAS#:90-51-7 | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | Chemsrc [chemsrc.com]

- 4. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | CymitQuimica [cymitquimica.com]

- 5. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | 90-51-7 | TCI AMERICA [tcichemicals.com]

- 6. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS#: 90-51-7 [m.chemicalbook.com]

- 7. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. labproinc.com [labproinc.com]

- 9. scbt.com [scbt.com]

- 11. CAS 90-51-7: Gamma acid | CymitQuimica [cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sincerechemical.com [sincerechemical.com]

CAS 90-51-7 spectral data (NMR, IR, UV-Vis)

Commencing Spectral Analysis

I'm now diving into the spectral data for the compound associated with CAS number 90-51-7. My initial focus is on NMR, IR, and UV-Vis spectra, gleaned from reliable chemical databases and academic literature. This should provide the foundation for detailed structural elucidation. The hunt begins!

Mapping Data to Protocol

I've moved on to the next phase, which involves correlating the identified spectral data for CAS 90-51-7 with established experimental methods and interpretation guides. My search is zeroing in on standard protocols for NMR, IR, and UV-Vis spectroscopy, including details on solvents, concentrations, and instrument settings. I'm also actively looking for authoritative explanations of how the compound's structure influences its spectral behavior. This will feed into structuring the technical guide.

Synthesizing Guide Structure

I've outlined the technical guide's framework, starting with the compound and spectral characterization's significance. Sections for NMR, IR, and UV-Vis analyses will incorporate tables summarizing data and detailed peak interpretations. Concurrently, I'm designing Graphviz diagrams to visually represent experimental workflows and structure-spectra correlations. Every claim will be supported by citations and a complete reference list.

Examining Chemical Properties

I've zeroed in on the substance corresponding to CAS 90-51-7: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, or Gamma acid. My initial sweep has uncovered spectral data, particularly ¹H NMR, ¹³C NMR, and IR spectra. These resources seem to be available from ChemicalBook and PubChem, which I'm now cross-referencing for validation and potential expansion.

Acquiring Specific Spectral Data

I've hit a snag. While I confirmed the compound, Gamma acid (90-51-7), I'm missing the actual spectral data - the 'meat and potatoes'. ChemicalBook and PubChem teased me with mentions of NMR and IR, but no downloadable spectra. I found some 2-Anilinoethanol confusion I need to ignore. Time to get laser-focused on databases that deliver the spectral data I need, along with those vital experimental protocols for aromatic sulfonic acids. UV-Vis is still on the agenda.

Discovering Spectral Data

I've pinpointed the CAS 90-51-7 compound as 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. My hunt for spectral information has homed in on the Spectral Database for Organic Compounds (SDBS) as the primary source. Although I haven't yet retrieved the actual spectra, SDBS is looking promising.

Targeting Data Extraction

I've zeroed in on the Spectral Database for Organic Compounds (SDBS) as the primary source for the data I need. The compound ID is 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. I have collected general experimental protocol information for NMR, IR and UV-Vis spectroscopy, alongside details specific to sulfonic acids and naphthalene derivatives. My next objective is to obtain the spectra from SDBS. If that doesn't yield results, I'll branch out to explore other databases or pertinent literature.

Finding Spectral Data

I've confirmed that the SDBS and PubChem are promising sources for spectral data on 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7). SpectraBase is also a potential repository. My focus now is on effectively searching these databases to pinpoint the specific spectral information required.

Attempting Data Retrieval

I'm now focusing on directly accessing SDBS using the identified SDBS number (32230) for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. PubChem and SpectraBase remain potential sources, but SDBS seems the most direct path. While I gathered background info on spectra interpretation, the crucial next step is extracting usable peak lists, chemical shifts, images, etc. to create the technical guide. I couldn't get usable data in the search results, so direct database access is the immediate priority.

Identifying the Compound's Data

I've pinpointed the target compound and found a possible spectral data source, SDBS, with the specific ID SDBS-32230. However, further exploration of this dataset is needed, as the available data may be insufficient. I'm moving toward verification and cross-referencing to ensure accuracy and completeness.

Seeking Data Extraction Strategy

My focus is now on extracting spectral data for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. Initial searches, including SDBS ID SDBS-32230, haven't yielded the necessary peak lists or spectral images. This necessitates a shift to direct database access or a hunt for published literature containing the data. I'm prioritizing direct SDBS access now.

A Technical Guide to the Chemical Reactivity and Synthetic Utility of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid (γ-Acid), is a foundational naphthalenic intermediate with significant applications in chemical synthesis. While historically rooted in the dye industry, its unique structural features—a nucleophilic aminonaphthol core functionalized with a solubilizing sulfonic acid group—present a versatile scaffold for medicinal chemistry and drug development. This guide delineates the core chemical mechanisms of γ-Acid, focusing on its pH-dependent reactivity in electrophilic aromatic substitution, primarily diazo coupling reactions. We provide field-proven insights into leveraging this chemistry for the rational design of complex organic molecules, including potential therapeutic agents and biological probes. Detailed protocols for representative synthetic transformations and characterization are presented, underpinned by a framework of self-validating experimental design to ensure scientific integrity. This document serves as an in-depth technical resource for professionals seeking to exploit the synthetic potential of this valuable building block.

Introduction to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a multifaceted organic compound belonging to the class of aminonaphthols.[1] It typically appears as a white to off-white or gray crystalline powder or paste.[2][3] Its structure, featuring a naphthalene dual-ring system substituted with an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group, dictates its chemical behavior and utility.

Physicochemical Properties

The inherent functionality of γ-Acid defines its chemical personality. The sulfonic acid group confers significant aqueous solubility, particularly in its salt form, while the amino and hydroxyl groups provide nucleophilic centers for chemical reactions.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄S | [4][5][6] |

| Molecular Weight | 239.25 g/mol | [4][5][6] |

| Appearance | White to gray powder/paste | [2][3] |

| Water Solubility | 4.5 g/L (in hot water) | [4][7] |

| Synonyms | Gamma Acid (γ-Acid), 7-Amino-1-naphthol-3-sulfonic acid | [4][5] |

Industrial and Research Context

Historically, γ-Acid is a cornerstone of the dye industry, serving as a critical "coupling component" in the synthesis of a wide array of azo dyes.[2][3][4] Its mechanism of action in this context involves its reaction with diazonium salts to form vibrant, colored azo compounds.[2] While its primary application has been industrial, the same reactivity profile makes it a molecule of interest for drug development, where it can be used to introduce specific functional groups into larger molecules to enhance biological activity or to act as a core scaffold for building new chemical entities.[2]

Core Chemical Mechanism of Action: Electrophilic Aromatic Substitution

The "mechanism of action" of γ-Acid in a synthetic context is its participation in electrophilic aromatic substitution reactions. The electron-donating nature of the amino and hydroxyl substituents strongly activates the naphthalene ring system, making it highly susceptible to attack by electrophiles.

pH-Dependent Regioselectivity: A Tale of Two Positions

The most critical aspect governing the reactivity of γ-Acid is the reaction pH. The pH determines which of the two activating groups—amino or hydroxyl—directs the substitution, leading to predictable and controllable regioselectivity.

-

Acidic Conditions (pH < 7): In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺). This deactivates it as an electron-donating group. Consequently, the hydroxyl group (-OH) becomes the primary activating and ortho-, para-directing group. Electrophilic attack, most notably from a diazonium ion, occurs at the position ortho to the hydroxyl group (C1 position).[3] This "acid coupling" is fundamental to creating specific isomers for high-performance dyes and other complex molecules.[3]

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxyl group is deprotonated to a phenoxide (-O⁻), a powerful activating group. The amino group (-NH₂) remains a strong activator as well. In this state, coupling can be directed to the 7-position, which is ortho to the amino group.[3]

This pH-switchable regioselectivity is the cornerstone of γ-Acid's synthetic utility, allowing chemists to selectively functionalize the naphthalene core at two distinct positions.

The Diazo Coupling Reaction Pathway

The quintessential reaction of γ-Acid is its coupling with a diazonium salt to form an azo compound. This reaction is a textbook example of electrophilic aromatic substitution.

Workflow Diagram: Diazo Coupling with γ-Acid

Caption: Workflow for the synthesis of an azo compound using γ-Acid.

Experimental Protocols for Synthetic Application

The following protocols are representative methodologies that demonstrate the practical application of γ-Acid's chemical mechanism. These are designed as self-validating systems with integrated quality control steps.

Protocol: Synthesis of an Acid-Coupled Monoazo Compound

This protocol describes the synthesis of a model red dye, illustrating the acid-coupling mechanism.

Objective: To synthesize C.I. Acid Red 37 by coupling diazotized 4-amino-N-(thiazol-2-yl)benzenesulfonamide with γ-Acid under acidic conditions.

Materials:

-

4-amino-N-(thiazol-2-yl)benzenesulfonamide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

6-Amino-4-hydroxy-2-naphthalenesulfonic acid (γ-Acid)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

HPLC system with a C18 column

Methodology:

-

Diazotization (Preparation of the Electrophile):

-

In a 250 mL beaker, suspend 0.05 mol of 4-amino-N-(thiazol-2-yl)benzenesulfonamide in 100 mL of water and 15 mL of 37% HCl.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of 0.05 mol sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C.

-

Stir for 30 minutes after addition is complete. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper (turns blue).

-

-

Coupling Reaction (Electrophilic Substitution):

-

In a separate 500 mL beaker, dissolve 0.05 mol of γ-Acid in 150 mL of water with the aid of sodium carbonate until the pH is ~7.0.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the γ-Acid solution over 30-45 minutes, maintaining the temperature below 10°C.

-

Crucially, maintain the pH of the reaction mixture between 4.0 and 5.0 by adding small portions of sodium carbonate as needed. This ensures coupling occurs at the C1 position.

-

Stir the reaction mixture for 2-4 hours at low temperature.

-

-

Validation & Isolation:

-

Monitor the reaction progress using TLC. The disappearance of the γ-Acid spot indicates reaction completion.

-

Isolate the product by adding sodium chloride to salt out the dye.

-

Filter the precipitate, wash with a brine solution, and dry in an oven at 60-70°C.

-

-

Characterization:

-

Confirm product identity and purity using HPLC-MS and ¹H-NMR spectroscopy. The HPLC chromatogram should show a single major peak corresponding to the desired product.

-

Applications in Drug Development and Probe Synthesis

While γ-Acid itself is not a therapeutic agent, its chemical properties make it a valuable scaffold for creating biologically active molecules.

-

Scaffold for Novel Therapeutics: The naphthalene core can be functionalized at multiple positions to generate libraries of compounds for screening. The sulfonic acid group can improve the pharmacokinetic profile by enhancing aqueous solubility.

-

Linker for Bioconjugation: The reactive amino group can be used to attach γ-Acid to proteins or other biomolecules after appropriate activation, acting as a fluorescent tag or a linker for drug-payload conjugation. The inherent fluorescence of its sodium salt can be exploited for creating simple probes.[3]

Logical Diagram: γ-Acid in Drug Discovery

Caption: Synthetic pathways from γ-Acid to drug discovery applications.

Conclusion and Future Directions

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a classic synthetic intermediate whose full potential in modern chemical biology and drug discovery is still being explored. Its robust, pH-dependent coupling chemistry provides a reliable platform for constructing complex molecular architectures. Future work may focus on developing novel derivatives of γ-Acid as scaffolds for targeted therapies, advanced diagnostic probes, and functional biomaterials. The principles outlined in this guide provide a foundational understanding for researchers aiming to harness the synthetic power of this versatile molecule.

References

- Guidechem. (n.d.). Gamma acid 90-51-7 wiki.

- ECHEMI. (n.d.). Buy 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid from JHECHEM CO LTD.

- ChemicalBook. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7.

- LookChem. (n.d.). Cas 90-51-7, 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.

- EMCO Chemicals. (n.d.). Gamma Acid | Cas no 90-51-7.

- Santa Cruz Biotechnology, Inc. (n.d.). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | CAS 90-51-7.

- PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid.

Sources

- 1. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]

- 4. Cas 90-51-7,6-Amino-4-hydroxy-2-naphthalenesulfonic acid | lookchem [lookchem.com]

- 5. Gamma Acid | Cas no 90-51-7 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

The Emergence of a Master Inhibitor: A Technical Guide to the Discovery and History of Gamma-Aminobutyric Acid (GABA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA), a simple four-carbon amino acid, stands as the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS). Its discovery and the subsequent elucidation of its profound physiological roles represent a cornerstone of modern neuroscience. This in-depth technical guide provides a comprehensive historical and scientific narrative of GABA, from its initial identification to its current status as a major therapeutic target. We will delve into the seminal experiments that unveiled its function, the chemical intricacies of its synthesis and metabolism, the rich pharmacology of its receptors, and the therapeutic agents that modulate its activity. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational science and historical context of the GABAergic system, fostering a deeper appreciation of its complexities and its potential for future therapeutic innovation.

The Dawn of an Unknown: The Discovery of GABA

In the mid-20th century, the landscape of neurochemistry was largely uncharted territory. While the roles of excitatory neurotransmitters were beginning to be understood, the concept of inhibitory neurotransmission was still in its infancy. It was in this environment of scientific exploration that GABA was first identified.

An Unexpected Finding in the Brain

In 1950, Eugene Roberts and Sam Frankel at the Washington University School of Medicine in St. Louis made a serendipitous discovery.[1][2] While employing the relatively new technique of paper chromatography to analyze the free amino acid content of various tissues, they observed a unique, ninhydrin-positive spot in extracts from the mammalian brain that was absent or present only in trace amounts in other tissues.[3] This unknown substance was found to be consistently present in the brains of various species, suggesting a conserved and potentially significant role.[3]

The Crucial Identification

Through meticulous chemical analysis, Roberts and Frankel identified this mysterious compound as γ-aminobutyric acid.[2] The initial identification was based on the co-migration of the unknown substance with a synthetic GABA standard in multiple solvent systems during paper chromatography.[3] To definitively confirm its identity, they utilized the isotope derivative method, a sophisticated technique for the time developed by their colleague Sidney Udenfriend.[4][5] This multi-pronged approach provided unequivocal evidence that GABA was a natural and abundant constituent of the brain.[5] Furthermore, their initial studies demonstrated that GABA could be formed from glutamic acid in brain tissue, hinting at its metabolic origins.[2]

Despite this landmark discovery, the biological function of GABA remained elusive for several years. The initial reports were met with a muted response from the scientific community, as there was no immediate context for understanding what this simple amino acid might be doing in the brain.[2]

From Obscurity to Prominence: Unraveling the Inhibitory Nature of GABA

The turning point in the GABA story came in 1957, with a series of elegant experiments that finally illuminated its physiological role. The focus of this research shifted from the mammalian brain to a seemingly unlikely model organism: the crayfish.

The "Factor I" and the Crayfish Stretch Receptor

For several years, researchers had been studying a mysterious inhibitory substance extracted from the brain, which they termed "Factor I."[6] This substance was known to inhibit neuronal activity, but its chemical identity was unknown. A pivotal breakthrough came from the work of Alva Bazemore, K.A.C. Elliott, and Ernst Florey.[7] They utilized the crayfish stretch receptor neuron as a bioassay to test the activity of brain extracts. This preparation was exquisitely sensitive to inhibitory substances, making it an ideal system for isolating and identifying Factor I.[7]

Their experiments demonstrated that the inhibitory activity of Factor I was, in fact, attributable to GABA.[6] When applied to the crayfish stretch receptor, GABA mimicked the inhibitory effects of Factor I, and both were blocked by the convulsant drug picrotoxin.[6][8] This was the first direct evidence that GABA possessed potent inhibitory properties on neuronal activity.

Experimental Protocol: The Crayfish Stretch Receptor Bioassay

The crayfish stretch receptor bioassay was a cornerstone in establishing the inhibitory function of GABA. Below is a generalized protocol that reflects the principles of the original experiments.

Objective: To demonstrate the inhibitory effect of GABA on the firing rate of a crayfish stretch receptor neuron.

Materials:

-

Crayfish (e.g., Orconectes limosus)

-

Dissection tools (scissors, forceps)

-

Sylgard-lined dissection dish

-

Crayfish saline solution (e.g., Van Harreveld's solution)

-

Micromanipulators

-

Suction electrodes for recording nerve impulses

-

Amplifier and oscilloscope or data acquisition system

-

GABA solutions of varying concentrations

-

Picrotoxin solution (optional, for demonstrating antagonism)

-

Mechanical stretcher to apply controlled stretch to the receptor muscle

Procedure:

-

Dissection: Anesthetize a crayfish by placing it on ice. Dissect the abdomen to expose the dorsal muscles and the stretch receptor organs, which are located in the dorsal intersegmental muscles.

-

Preparation Mounting: Carefully isolate a stretch receptor organ with its nerve intact and mount it in the dissection dish filled with crayfish saline.

-

Electrophysiological Recording: Place a suction electrode over the nerve emanating from the stretch receptor to record extracellular action potentials.

-

Baseline Activity: Apply a controlled, gentle stretch to the receptor muscle using the mechanical stretcher to elicit a stable baseline firing rate of the neuron. Record this baseline activity.

-

GABA Application: Perfuse the preparation with a known concentration of GABA in crayfish saline.

-

Observation: Observe and record the change in the firing rate of the neuron. A decrease or complete cessation of firing indicates an inhibitory effect.

-

Washout: Wash the preparation with fresh crayfish saline to observe the recovery of the baseline firing rate.

-

Dose-Response (Optional): Repeat steps 5-7 with different concentrations of GABA to establish a dose-response relationship.

-

Antagonism (Optional): After establishing an inhibitory response to GABA, co-perfuse the preparation with GABA and picrotoxin. The blockade of the GABA-induced inhibition demonstrates the specificity of the effect.

Data Analysis: The primary outcome measure is the change in the frequency of action potentials (firing rate) before, during, and after the application of GABA. This can be quantified by counting the number of spikes per unit of time.

The Chemical Identity and Synthesis of GABA

Gamma-aminobutyric acid is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₂.[2] Its structure is simple, yet its biological activity is profound.

Chemical Properties

| Property | Value |

| Molar Mass | 103.12 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Biosynthesis and Metabolism: The GABA Shunt

In the CNS, GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter, in a single enzymatic step.[9] This reaction is catalyzed by the enzyme glutamic acid decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[10]

The metabolism of GABA is intricately linked to its synthesis through a cyclical pathway known as the GABA shunt .[11] This pathway allows for the regeneration of the GABA precursor, glutamate.

The key steps of the GABA shunt are:

-

Synthesis: Glutamate is decarboxylated by GAD to form GABA.[11]

-

Catabolism: GABA is transaminated by GABA transaminase (GABA-T) to succinic semialdehyde. This reaction requires α-ketoglutarate as an amino group acceptor, which is converted to glutamate in the process.[11]

-